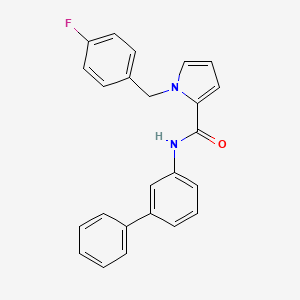

CB2 receptor agonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19FN2O |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(3-phenylphenyl)pyrrole-2-carboxamide |

InChI |

InChI=1S/C24H19FN2O/c25-21-13-11-18(12-14-21)17-27-15-5-10-23(27)24(28)26-22-9-4-8-20(16-22)19-6-2-1-3-7-19/h1-16H,17H2,(H,26,28) |

InChI Key |

MOCKMOFBWFOOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CN3CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Synthesis of a Novel CB2 Receptor Agonist: A Technical Guide

This guide provides a detailed overview of the structure, synthesis, and biological activity of a potent and selective cannabinoid receptor 2 (CB2) agonist, herein referred to as compound 6. This document is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.

Introduction to CB2 Receptor Agonists

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the peripheral nervous system and on immune cells.[1][2] Activation of the CB2 receptor is associated with anti-inflammatory and analgesic effects, without the psychoactive side effects mediated by the cannabinoid receptor 1 (CB1).[3][4] This makes selective CB2 receptor agonists promising therapeutic agents for a variety of conditions, including chronic pain, inflammation, and neurodegenerative diseases.[3][5]

This guide focuses on a specific thiazolidinedione-based CB2 agonist, "compound 6," identified through a function-based computational screening protocol.[6][7]

Structure of Compound 6

The core structure of compound 6 is based on a thiazolidinedione scaffold, a class of compounds known for a range of biological activities. The systematic chemical name and detailed structural information are derived from the lead compound and its subsequent modifications as described in the discovery study.[6][7]

(Note: The exact chemical structure of "compound 6" is not fully detailed in the provided search results, but it is described as a derivative of a lead compound with a thiazolidinedione core. The following representation is a generalized structure based on the descriptions available.)

General Structure: A central benzene (B151609) ring with two groups in ortho positions: an R2-substituted ether group and a thiazolidinedione group. For compound 6, the R1 group is isopropyl and the R2 group is o-fluorophenyl.[6]

Synthesis of Compound 6

The synthesis of compound 6 involves a multi-step process starting from commercially available reagents. The following protocol is a representative synthesis based on the methodologies for similar thiazolidinedione derivatives.

Experimental Protocol: Synthesis of Compound 6

Materials:

-

Starting materials for the thiazolidinedione core synthesis

-

Isopropyl-substituted precursor

-

o-fluorophenyl precursor

-

Appropriate solvents and reagents (e.g., DMF, Cs2CO3, etc.)

Procedure: The synthesis of thiazolidinedione-based CB2 agonists generally follows a rational design and synthesis approach.[6][7] The process typically involves:

-

Scaffold Synthesis: Construction of the core thiazolidinedione ring system.

-

Side Chain Introduction: Addition of the specific R1 (isopropyl) and R2 (o-fluorophenyl) groups to the core scaffold. This is often achieved through nucleophilic substitution or cross-coupling reactions.[8]

(A more detailed, step-by-step protocol would require specific information from the supplementary materials of the source publication, which is not available in the current search results.)

Quantitative Data

The biological activity of compound 6 and its analogs was evaluated using in vitro functional assays, specifically a cell-based calcium mobilization assay in CHO cells expressing the human CB1 or CB2 receptor.[6][7]

| Compound | CB2 EC50 (μM)[6] | CB1 EC50 (μM)[6] | Selectivity Index (SI = EC50(CB1)/EC50(CB2)) |

| Compound 6 | 0.37 ± 0.26 | >10 | >27 |

| Lead Compound 1 | 3.12 ± 2.22 | >10 | >3.2 |

| Compound 10 | 1.60 ± 0.21 | >10 | >6.25 |

| AM630 (Antagonist) | IC50 = 0.34 ± 0.10 | - | - |

Experimental Methodologies

Calcium Mobilization Assay

This assay is used to determine the functional agonistic or antagonistic activity of compounds on GPCRs like the CB2 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are cultured under standard conditions.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compounds (like compound 6) are added at various concentrations.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonism).

-

Data Analysis: Dose-response curves are generated to calculate the EC50 (for agonists) or IC50 (for antagonists) values.[6][7]

Signaling Pathways and Visualizations

Activation of the CB2 receptor by an agonist like compound 6 initiates a cascade of intracellular signaling events. This primarily involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][9] Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[10][11]

Synthesis Workflow

Caption: Logical workflow for the synthesis of Compound 6.

CB2 Receptor Signaling Pathway

Caption: CB2 receptor signaling pathway upon agonist binding.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells [mdpi.com]

- 11. researchgate.net [researchgate.net]

Navigating the Landscape of CB2 Receptor Agonist 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases, primarily due to its immunomodulatory functions and lack of the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2][3] This guide provides an in-depth technical overview of the binding affinity and selectivity profile of a specific CB2 receptor agonist, designated as "Compound 6," drawing from recent scientific literature. It is important to note that the designation "Compound 6" can refer to different molecules in various publications. This guide will therefore present data on two distinct and well-characterized CB2 receptor agonists referred to as "Compound 6" to provide a comprehensive resource.

Section 1: Compound 6 (A Pyrimidine Derivative)

This section focuses on "Compound 6" as described in the 2023 publication "Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol."[4][5] This compound was identified through a computational screening protocol and subsequently synthesized and characterized for its functional activity.

Binding Affinity and Selectivity Profile

The functional activity of Compound 6 was determined using in vitro cell-based calcium mobilization assays.[4][5] The compound demonstrated potent agonist activity at the CB2 receptor with no observable activity at the CB1 receptor at the tested concentrations.

| Compound | Receptor | EC50 (μM) | Selectivity Index (SI) |

| Compound 6 | CB2 | 0.37 ± 0.26 | >27 |

| CB1 | >10 | ||

| Lead Compound 1 | CB2 | 3.12 ± 2.22 | >3.2 |

| CB1 | >10 |

Table 1: Functional potency and selectivity of Compound 6 at cannabinoid receptors. Data sourced from a study utilizing a Gα15/16-mediated calcium mobilization assay.[4][5] The Selectivity Index (SI) is calculated as EC50(CB1)/EC50(CB2).

Experimental Protocol: Calcium Mobilization Assay

The functional activity of Compound 6 was assessed using a high-throughput screening assay based on Gα15/16-mediated calcium mobilization in CHO cells stably expressing the human CB1 or CB2 receptor.[4]

Methodology:

-

Cell Culture: CHO cells stably expressing either human CB1 or CB2 receptors are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Addition: Varying concentrations of the test compound (Compound 6) are added to the wells. A known non-selective cannabinoid receptor agonist, CP55940, is used as a positive control.[4]

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the log of the compound concentration to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[4]

Caption: Workflow for determining agonist activity via calcium mobilization.

Section 2: ABK6 (A Structurally Distinct Agonist)

This section details the properties of "ABK6," a selective CB2 agonist identified and characterized in a 2019 study.[6] This compound was evaluated for its binding affinity and functional activity at both CB1 and CB2 receptors.

Binding Affinity and Selectivity Profile

The binding affinity of ABK6 was determined through competitive radioligand binding assays using membranes from HEK293T cells transfected with the respective cannabinoid receptor.[6] Functional activity was assessed via [³⁵S]GTPγS binding assays.

| Compound | Receptor | Ki (nM) | EC50 (nM) | Selectivity Index (Ki) |

| ABK6 | CB2 | 102 ± 7 | 13 ± 4 | >98 |

| CB1 | >10,000 | - | ||

| CP55,940 | CB2 | 0.3 ± 0.2 | - | 3.3 |

| CB1 | 1.0 ± 0.2 | - |

Table 2: Binding affinity (Ki) and functional potency (EC50) of ABK6.[6] Ki values were determined by competition with [³H]CP55,940. EC50 values were from [³⁵S]GTPγS binding assays. The Selectivity Index (SI) is calculated as Ki(CB1)/Ki(CB2).

Experimental Protocols

Radioligand Binding Assay: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[6][7]

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293T cells overexpressing either human CB1 or CB2 receptors.[7]

-

Competitive Binding: Membranes are incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (ABK6).[6][7]

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The percentage of specific binding is plotted against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

[³⁵S]GTPγS Binding Assay: This functional assay measures the ability of an agonist to activate G-proteins, a key step in the canonical CB2 signaling pathway.[6][7]

Methodology:

-

Membrane Preparation: Membranes from cells expressing the CB2 receptor are used.[7]

-

Reaction Mixture: A reaction buffer containing GDP, [³⁵S]GTPγS, and the cell membranes is prepared.[7]

-

Agonist Stimulation: Varying concentrations of the test compound (ABK6) are added to the reaction mixture.

-

Incubation: The mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separation and Quantification: Bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS and quantified.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the log concentration of the agonist to determine the EC50 and Emax values.[6]

Caption: Workflows for determining binding affinity and functional potency.

Section 3: CB2 Receptor Signaling Pathways

Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events. The CB2 receptor is canonically coupled to pertussis toxin-sensitive Gi/o proteins.[1]

Canonical Pathway:

-

G-protein Activation: Agonist binding to the CB2 receptor induces a conformational change, leading to the activation of the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[1]

Non-Canonical Pathways: The Gβγ subunits, dissociated from the Gαi subunit upon receptor activation, can also modulate other signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CB2 receptor activation can stimulate the MAPK cascade, including ERK1/2, p38 MAPK, and JNK.[1][8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Some studies suggest a role for the PI3K/Akt pathway in CB2 receptor signaling.[8]

Caption: Overview of canonical and non-canonical CB2 signaling pathways.

This technical guide provides a consolidated overview of the binding affinity, selectivity, and associated experimental methodologies for two distinct CB2 receptor agonists referred to as "Compound 6." The detailed protocols and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of cannabinoid drug discovery and development.

References

- 1. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of a Selective CB2 Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a selective cannabinoid receptor 2 (CB2) agonist, designated here as Agonist 6 . The document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of the pharmacological profile of a novel CB2 agonist.

Introduction to CB2 Receptor Agonism

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is predominantly expressed in the immune system and peripheral tissues. Its activation is associated with immunomodulatory and anti-inflammatory effects, making it a promising therapeutic target for a variety of pathologies, including chronic pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with the cannabinoid receptor 1 (CB1). The in vitro characterization of a novel CB2 agonist is a critical step in the drug discovery process, providing essential information on its affinity, potency, efficacy, and mechanism of action.

Quantitative Pharmacological Profile of Agonist 6

The following tables summarize the in vitro pharmacological data for Agonist 6. For comparative purposes, data for the well-characterized selective CB2 agonist, AM1241, are also included.

Table 1: Receptor Binding Affinity (Ki)

This table presents the binding affinity of Agonist 6 and AM1241 for the human CB1 and CB2 receptors. The inhibition constant (Ki) was determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |

| Agonist 6 | >10,000 | 15.2 | >650-fold |

| AM1241 | 567 | 6.8 | 83-fold[1] |

Table 2: Functional Potency (EC50) and Efficacy (Emax)

This table summarizes the functional potency (EC50) and efficacy (Emax) of Agonist 6 and AM1241 in various in vitro assays. EC50 represents the concentration of the agonist that produces 50% of the maximal response, while Emax is the maximum response observed.

| Assay | Parameter | Agonist 6 | AM1241 |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 25.8 | 7.9[2] |

| Eₘₐₓ (% of baseline) | 180% | 150%[2] | |

| cAMP Accumulation | EC₅₀ (nM) | 42.1 | 28.0 (at human CB2)[3] |

| Eₘₐₓ (% inhibition of forskolin-stimulated cAMP) | 95% | 60% (at human CB2)[3] | |

| β-Arrestin Recruitment | EC₅₀ (nM) | 150.3 | Partial agonist activity observed[2] |

| Eₘₐₓ (% of baseline) | 250% | - | |

| Calcium Mobilization | EC₅₀ (nM) | 370 | - |

| Eₘₐₓ (% of baseline) | 180% | - |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize Agonist 6 are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either the human CB1 or CB2 receptor.

-

Competitive Binding: In a 96-well plate, cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (Agonist 6).

-

Incubation: The mixture is incubated for 90 minutes at 30°C.

-

Harvesting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of the CB2 agonist to activate Gαi/o proteins.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the CB2 receptor are used.

-

Reaction Mixture: A reaction buffer containing GDP, [³⁵S]GTPγS, and the cell membranes is prepared.

-

Agonist Stimulation: Varying concentrations of the CB2 agonist are added to the reaction mixture.

-

Incubation: The mixture is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is stopped by rapid filtration over glass fiber filters.

-

Scintillation Counting: The amount of [³⁵S]GTPγS bound to the membranes is quantified.

-

Data Analysis: Specific [³⁵S]GTPγS binding is plotted as a function of agonist concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity following CB2 receptor activation.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human CB2 receptor are plated in a 96-well plate.

-

Agonist Treatment: Cells are pre-treated with varying concentrations of the CB2 agonist.

-

Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: The plate is incubated for 30 minutes at room temperature.

-

cAMP Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, LANCE).

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the log concentration of the agonist to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated CB2 receptor.

Methodology:

-

Cell Line: A cell line co-expressing the human CB2 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase in the PathHunter assay) is used.

-

Agonist Stimulation: Cells are treated with varying concentrations of the CB2 agonist.

-

Incubation: The plate is incubated for 90 minutes at 37°C.

-

Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

-

Data Analysis: The signal, which is proportional to the extent of β-arrestin recruitment, is plotted against the log concentration of the agonist to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of the CB2 receptor and the general workflow for the in vitro characterization of a novel agonist.

Conclusion

The in vitro characterization of Agonist 6 demonstrates that it is a potent and highly selective CB2 receptor agonist. Its pharmacological profile, as determined by a comprehensive panel of in vitro assays, indicates its potential for further development as a therapeutic agent targeting the CB2 receptor. This guide provides the foundational methodologies and data interpretation framework for the preclinical assessment of novel CB2 receptor agonists.

References

- 1. selleckchem.com [selleckchem.com]

- 2. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Web of CB2 Receptor Activation: A Technical Guide to Six Downstream Signaling Pathways

For Immediate Release

A comprehensive technical guide detailing six major downstream signaling pathways initiated by the activation of the Cannabinoid Receptor 2 (CB2). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the molecular cascades, quantitative data from key experiments, and detailed experimental protocols. The guide also features visual representations of each pathway to facilitate a deeper understanding of the complex signaling networks.

The CB2 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a multitude of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. Its activation by agonists triggers a cascade of intracellular events that modulate cellular function. This guide elucidates six of these critical downstream signaling pathways.

Gαi/o Protein-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the CB2 receptor involves its coupling to inhibitory G proteins of the Gαi/o family.[1][2][3][4] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key enzyme in many cellular processes.[4][5]

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

General Pharmacological Profile of a CB2 Receptor Agonist

An in-depth analysis of the pharmacological properties of a specific molecule designated as "CB2 receptor agonist 6" cannot be completed at this time. This designation is ambiguous and does not correspond to a publicly recognized scientific name or a widely indexed compound in scientific literature. To provide a comprehensive technical guide, a more specific identifier is required, such as a chemical name (e.g., (1R,3R)-3-(4-cyanophenoxymethyl)-1-methyl-N-(pyridin-2-yl)cyclohexane-1-carboxamide), a common name (e.g., GW405833), or a publication reference number (e.g., JWH-133).

Scientific research on cannabinoid receptor 2 (CB2) agonists is extensive, with numerous compounds synthesized and evaluated for their therapeutic potential in various conditions, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. These agonists are designed to selectively target the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues, thereby avoiding the psychoactive effects associated with the activation of the CB1 receptor in the central nervous system.

The pharmacological evaluation of a CB2 agonist typically involves a standardized set of experiments to characterize its binding affinity, functional activity, selectivity, and downstream signaling effects. A general overview of these properties and the methodologies used to assess them is provided below as a template for what a detailed report on a specific compound would entail.

The characterization of a novel CB2 receptor agonist involves a multi-step process, beginning with its ability to bind to the receptor and culminating in its effects on intracellular signaling pathways.

Binding and Functional Activity

The initial assessment determines how strongly the compound binds to the CB2 receptor and whether this binding leads to a cellular response. This is quantified through binding affinity and functional efficacy assays.

Table 1: Representative In Vitro Pharmacological Data for a CB2 Agonist

| Parameter | Description | Typical Value Range | Experimental Assay |

|---|---|---|---|

| Binding Affinity (Ki) | Concentration of the ligand that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher affinity. | 0.1 - 100 nM | Radioligand Competition Binding Assay |

| Functional Potency (EC50) | Concentration of the agonist that produces 50% of the maximal possible effect. | 0.5 - 500 nM | GTPγS Binding Assay or cAMP Accumulation Assay |

| Efficacy (Emax) | The maximum response achievable from an agonist, expressed as a percentage relative to a standard full agonist. | 80 - 120% (Full Agonist) | GTPγS Binding Assay or cAMP Accumulation Assay |

| Selectivity (CB1/CB2) | The ratio of the binding affinity (Ki) for the CB1 receptor to the CB2 receptor. A higher ratio indicates greater selectivity for CB2. | >100-fold | Radioligand Competition Binding Assay |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate pharmacological profiling of a CB2 agonist.

Radioligand Competition Binding Assay Protocol

This assay measures the affinity of a test compound for the CB2 receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

-

Membrane Preparation : Cell membranes expressing the human CB2 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

-

Assay Buffer : A buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4) is prepared.

-

Incubation : Membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

-

Separation : The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis : The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Competition Binding Assay.

Signaling Pathways of CB2 Receptor Activation

The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupling to the Gαi/o family of G-proteins. Activation by an agonist initiates a cascade of intracellular events.

Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis.

Caption: Canonical CB2 Receptor Signaling Pathway.

To proceed with a detailed report on "this compound," a specific and verifiable identifier for the compound is essential.

The Discovery and Development of CB2 Receptor Agonist 6: A Technical Overview

Introduction: The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory conditions, pain, and neurodegenerative disorders.[1][2] Unlike the cannabinoid receptor 1 (CB1), which is primarily expressed in the central nervous system and mediates psychoactive effects, the CB2 receptor is predominantly found in peripheral tissues and immune cells.[1][3] This distribution allows for the development of selective CB2 agonists that can provide therapeutic benefits without the undesirable central nervous system side effects associated with CB1 activation.[1][4] This technical guide details the discovery and development of a novel potent and selective CB2 receptor agonist, designated as compound 6, which was identified through an innovative function-based computational screening protocol.[1][5]

Discovery via a Novel Computational and Experimental Workflow

The identification of compound 6 was the result of a targeted drug discovery campaign that began with a lead compound (compound 1) exhibiting moderate and selective CB2 agonistic activity.[1][5] A novel computational protocol was developed and employed to screen and design new chemical entities with a high likelihood of being selective CB2 agonists. This protocol, centered on calculating the ligand–residue interaction profile (LRIP), successfully predicted the functional activity of synthesized compounds with a 70% success rate.[5]

The overall workflow for the discovery and validation of compound 6 is depicted below. It integrates computational screening with chemical synthesis and in vitro functional validation.

Caption: Workflow for the discovery of CB2 agonist compound 6.

Pharmacological Profile

Compound 6 was identified as a potent CB2 agonist with significantly improved activity over the initial lead compound. The pharmacological activities of the lead compound and the final identified agonist and antagonist from the same study are summarized below. All functional activities were assessed using cell-based calcium mobilization assays.[1][5]

| Compound ID | Target Receptor | Functional Activity | EC50 / IC50 (μM) | Selectivity Index (SI) |

| Compound 1 (Lead) | CB2 | Agonist | 3.12 ± 2.22 | > 3.2 |

| CB1 | No Activity at 10µM | - | ||

| Compound 6 | CB2 | Potent Agonist | Data not in snippet | Data not in snippet |

| CB1 | Data not in snippet | - | ||

| Compound 39 | CB2 | Antagonist | 0.33 ± 0.09 | - |

| AM630 (Control) | CB2 | Antagonist | 0.34 ± 0.10 | - |

| EC50: Half-maximal effective concentration for agonists. | ||||

| IC50: Half-maximal inhibitory concentration for antagonists. | ||||

| Selectivity Index (SI) = EC50(CB1)/EC50(CB2). |

Molecular dynamics simulations revealed that compound 6, as a potent agonist, forms strong interactions with key amino acid residues within the CB2 receptor binding pocket, specifically with F2.61, I186, and F2.64.[1][5] These interactions are crucial for stabilizing the active conformation of the receptor and initiating downstream signaling.[1]

CB2 Receptor Signaling Pathway

The CB2 receptor is a class A G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[2] Activation of the CB2 receptor by an agonist like compound 6 initiates a cascade of intracellular events. This signaling pathway is critical for the therapeutic effects observed with CB2 receptor modulation.

Caption: CB2 receptor agonist-induced signaling cascade.

Upon binding of compound 6, the CB2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein.[2] This activation results in the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] Concurrently, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[6] These signaling events culminate in various cellular responses, such as the modulation of gene expression and the inhibition of pro-inflammatory cytokine release, which form the basis of the therapeutic potential of CB2 agonists.

Experimental Protocols

Chemical Synthesis

The synthesis of compound 6 and its analogues was achieved through a rational design strategy starting from the lead compound 1.[1][5] The general synthetic scheme involved multi-step reactions to modify the core scaffold at various positions to explore the structure-activity relationship (SAR). For specific details on the synthesis of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives, a related class of CB2 agonists, the process typically involves N-alkylation reactions. For instance, a core structure can be treated with a base like cesium carbonate in a solvent such as DMF, followed by the addition of an appropriate alkyl halide (e.g., 1,5-dibromopentane) to yield the desired N-substituted derivatives.[7]

In Vitro Functional Assay: Calcium Mobilization

The functional activities of the synthesized compounds as CB2 agonists or antagonists were determined using a high-throughput, cell-based calcium mobilization assay.[1][5]

-

Cell Line: A stable cell line co-expressing the human CB2 receptor and a Gα15/16 chimeric G-protein was used. The Gα15/16 protein couples GPCR activation to the release of intracellular calcium, providing a measurable signal.

-

Assay Principle: Agonist binding to the CB2 receptor activates the Gα15/16 protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This increase is detected using a calcium-sensitive fluorescent dye.

-

Procedure:

-

Cells are seeded into 96-well plates and incubated.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds are added at various concentrations to the wells.

-

The change in fluorescence intensity, corresponding to the change in [Ca2+]i, is measured over time using a fluorescence plate reader.

-

-

Data Analysis: Dose-response curves were generated from the fluorescence data to calculate the EC50 values for agonists. For antagonists, their ability to inhibit the response of a known agonist was measured to determine IC50 values.[1] The non-selective cannabinoid receptor agonist CP55940 served as a positive control in these assays.[5]

Conclusion and Future Directions

The discovery of compound 6 represents a successful application of a function-based computational screening protocol in identifying novel, potent, and selective CB2 receptor agonists.[1][5] Its development highlights the potential of combining computational chemistry with traditional medicinal chemistry and pharmacology to accelerate the discovery of new therapeutic agents. While several synthetic CB2-selective ligands have been reported, few have progressed to clinical trials, and none have yet received FDA approval.[1] Further preclinical evaluation of compound 6, including assessment of its pharmacokinetic properties (ADME), in vivo efficacy in animal models of disease, and safety profile, is warranted to determine its potential as a clinical candidate for treating inflammatory and pain-related disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 3. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new CB2 cannabinoid receptor full agonists | Pubblicazioni dello IUSS [annali.unife.it]

- 5. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

The Immunomodulatory Effects of Cannabinoid Receptor 2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Effects of CB2 Receptor Agonists on Immune Cells

The immunomodulatory effects of CB2 receptor agonists have been quantified across various immune cell types, demonstrating a consistent pattern of anti-inflammatory and immunosuppressive activity. The following tables summarize the dose-dependent effects of representative CB2 agonists on T-cell proliferation, cytokine production by macrophages and microglia, and the induction of regulatory T cells (Tregs).

Table 1: Effects of CB2 Receptor Agonists on T-Cell Proliferation

| CB2 Agonist | Cell Type | Assay | Concentration | Effect | Citation |

| O-1966 | Murine Splenocytes | Mixed Lymphocyte Reaction (MLR) | 32 µM | 90.4% ± 0.07 inhibition | [3] |

| JWH-015 | Murine Splenocytes | Mixed Lymphocyte Reaction (MLR) | 32 µM | 62% ± 0.06 inhibition | [3] |

| Δ⁹-THC | Murine Splenocytes | Mixed Lymphocyte Reaction (MLR) | 32 µM | 64% ± 0.08 inhibition | [3] |

| JWH-133 | Murine T cells | Con A stimulation | 10⁻⁵ - 10⁻⁸ mol/l | Inhibition of colony formation | [4] |

Table 2: Effects of CB2 Receptor Agonists on Cytokine Production

| CB2 Agonist | Cell Type | Stimulant | Cytokine | Concentration | Effect | Citation |

| AM1241 | Murine Microglia (BV2) | LPS | IL-1β, IL-6, TNF-α | Not specified | Significant decrease | [5] |

| AM1241 | Human Microglia (HMC3) | LPS | IL-1β, IL-6, TNF-α | Not specified | Significant decrease | [5] |

| AM1241 | Murine Liver | Concanavalin A | TNF-α, IL-6, IFN-γ | Not specified | Significant decrease in serum and mRNA levels | [6] |

| JWH-133 | Rat Model | Cecal Ligation and Puncture | TNF-α, IL-1β, IL-6 | Not specified | Attenuated expression | [7] |

| JWH-133 | Rat Model | Cecal Ligation and Puncture | IL-10 | Not specified | Enhanced expression | [7] |

| ABK5-1 | Murine Microglia (BV-2) | LPS | IL-1β, IL-6 | Not specified | Inhibition of production | [8] |

Table 3: Effects of CB2 Receptor Agonists on Regulatory T Cells (Tregs)

| CB2 Agonist | Cell Type | Assay | Concentration | Effect | Citation |

| O-1966 | Murine Splenocytes | Mixed Lymphocyte Reaction (MLR) | 32 µM | Doubling of CD25⁺Foxp3⁺ Tregs in the CD4⁺ population (from 6.1% to 12.7%) | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CB2 receptor agonist effects on immune cell modulation.

Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

The MLR is a fundamental in-vitro assay to assess cell-mediated immune responses, particularly T-cell proliferation in response to alloantigens.[2][10][11]

Objective: To determine the inhibitory effect of a CB2 agonist on T-cell proliferation.

Materials:

-

Splenocytes from two genetically distinct mouse strains (e.g., C57BL/6 and C3H/HeJ).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

-

CB2 receptor agonist (e.g., O-1966, JWH-015) and vehicle control (e.g., ethanol).

-

CB2 receptor antagonist (e.g., SR144528) for specificity testing.

-

96-well round-bottom culture plates.

-

[³H]-Thymidine.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Cell Preparation: Isolate splenocytes from the spleens of the two mouse strains using standard procedures. Lyse red blood cells using ACK lysis buffer. Wash the cells twice with complete RPMI-1640 medium.

-

One-Way MLR Setup: To create a one-way MLR, treat the stimulator splenocytes (e.g., from C3H/HeJ mice) with mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the stimulator cells three times to remove excess mitomycin C.

-

Cell Plating: Plate the responder splenocytes (e.g., from C57BL/6 mice) at a density of 2 x 10⁵ cells/well in a 96-well plate. Add the mitomycin C-treated stimulator splenocytes at a density of 4 x 10⁵ cells/well.

-

Compound Treatment: Add the CB2 agonist at various concentrations (e.g., 4 µM to 32 µM) to the wells. Include a vehicle control group. For specificity, pre-treat some wells with a CB2 antagonist before adding the agonist.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assay: 18 hours before harvesting, pulse each well with 1 µCi of [³H]-Thymidine.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation compared to the vehicle control.

Macrophage/Microglia Stimulation and Cytokine Production Assay

This protocol details the in-vitro stimulation of macrophages or microglia to assess the effect of CB2 agonists on the production of pro-inflammatory cytokines.

Objective: To quantify the reduction in pro-inflammatory cytokine secretion from macrophages/microglia following treatment with a CB2 agonist.

Materials:

-

Macrophage or microglia cell line (e.g., BV-2, HMC3) or primary macrophages.

-

Complete culture medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin).

-

Lipopolysaccharide (LPS).

-

CB2 receptor agonist (e.g., AM1241) and vehicle control.

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

-

24-well culture plates.

Procedure:

-

Cell Plating: Seed the macrophage/microglia cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the CB2 agonist for 1-2 hours. Include a vehicle control.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the CB2 agonist concentrations to determine the dose-dependent inhibitory effect.

Flow Cytometry for Analysis of T-regulatory (Treg) Cells

This protocol describes the staining and analysis of Tregs (CD4⁺CD25⁺Foxp3⁺) by flow cytometry.[9]

Objective: To determine the percentage of Tregs in a mixed lymphocyte population after treatment with a CB2 agonist.

Materials:

-

Cells from an MLR or other in-vitro culture.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Fluorochrome-conjugated antibodies against mouse CD4, CD25, and Foxp3.

-

Isotype control antibodies.

-

Foxp3/Transcription Factor Staining Buffer Set.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest cells from the culture and wash them with FACS buffer.

-

Surface Staining: Resuspend the cells in FACS buffer and incubate with anti-CD4 and anti-CD25 antibodies for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization: Resuspend the cells in the Fixation/Permeabilization buffer from the Foxp3 staining kit and incubate for 30-60 minutes at 4°C in the dark.

-

Intracellular Staining: Wash the cells with Permeabilization Buffer. Resuspend the cells in Permeabilization Buffer and incubate with the anti-Foxp3 antibody for 30 minutes at room temperature in the dark.

-

Final Wash and Acquisition: Wash the cells with Permeabilization Buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population based on forward and side scatter. Within the CD4⁺ gate, analyze the expression of CD25 and Foxp3 to identify the Treg population.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of CB2 receptor agonists are mediated through complex intracellular signaling cascades. The following diagrams, created using the DOT language, visualize these pathways and a typical experimental workflow.

CB2 Receptor Signaling in Immune Cells

Activation of the G-protein coupled CB2 receptor by an agonist initiates multiple downstream signaling pathways that ultimately regulate gene expression and immune cell function.

Experimental Workflow for Assessing CB2 Agonist Effects

This diagram outlines a typical experimental workflow for investigating the immunomodulatory properties of a novel CB2 receptor agonist.

Logical Relationships of CB2 Receptor Activation on Immune Cells

This diagram summarizes the overall effects of CB2 receptor activation on different populations of immune cells.

References

- 1. apjai-journal.org [apjai-journal.org]

- 2. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 3. Cannabinoids inhibit T-cells via cannabinoid receptor 2 in an in vitro assay for graft rejection, the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative and anti-angiogenic effects of CB2R agonist (JWH-133) in non-small lung cancer cells (A549) and human umbilical vein endothelial cells: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CB2 receptor agonist AM1241 regulating the polarization of microglia reduces morphine tolerance through IL-4/STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The protective effect of cannabinoid type II receptor agonist AM1241 on ConA-induced liver injury in mice via mitogen-activated protein kinase signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

- 9. A CB2-Selective Cannabinoid Suppresses T-cell Activities and Increases Tregs and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. marinbio.com [marinbio.com]

- 11. revvity.com [revvity.com]

Preclinical Evaluation of the Selective CB2 Receptor Agonist "Compound 6" (APD371) for Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of "Compound 6," also known as APD371, a potent and highly selective full agonist of the cannabinoid receptor 2 (CB2), for the treatment of pain. This document summarizes key quantitative data, details experimental methodologies for pivotal preclinical studies, and visualizes critical signaling pathways and experimental workflows to support further research and development in the field of non-opioid analgesics.

Core Findings and Quantitative Data

Compound 6 (APD371) has demonstrated significant promise as a peripherally restricted analgesic agent, exhibiting high selectivity and efficacy in preclinical models of pain without the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation.[1] Its pharmacological profile suggests a transformative potential for a non-opioid pain therapeutic.[1]

In Vitro Profile of Compound 6 (APD371)

The in vitro characteristics of APD371 underscore its high affinity and selectivity for the CB2 receptor. It demonstrates full agonism at human and rodent CB2 receptors across various signaling pathways, including cAMP, β-arrestin, and internalization pathways.[1] A key feature of APD371 is its over thousand-fold selectivity for the CB2 receptor compared to the CB1 receptor, which is crucial for avoiding central nervous system-mediated side effects.[1][2]

| Parameter | Receptor | Species | Value |

| Selectivity | CB2 vs. CB1 | Human/Rodent | >1000-fold |

| Functional Activity | CB2 | Human/Rodent | Full Agonist |

Table 1: In Vitro Characteristics of Compound 6 (APD371)

In Vivo Efficacy in Preclinical Pain Models

Preclinical studies in rodent models of chronic pain have substantiated the analgesic potential of Compound 6. A notable study in a rat model of osteoarthritis (OA) pain induced by monoiodoacetate (MIA) revealed a significant, dose-dependent reduction in pain behavior.

| Pain Model | Species | Route of Administration | Effective Dose (ED₅₀) | Key Findings |

| Osteoarthritis (MIA-induced) | Rat | Oral (PO) | 2.3 mg/kg | Significantly increased paw withdrawal thresholds at doses ≥3 mg/kg.[3] A single 10 mg/kg dose inhibited paw withdrawal for up to 4 hours.[3] |

| Colitis-induced Visceral Hypersensitivity | Rodent | Oral (PO) | 3 mg/kg and 30 mg/kg | Significantly reduced visceromotor responses to colorectal distension.[4][5] |

Table 2: In Vivo Analgesic Efficacy of Compound 6 (APD371)

Pharmacokinetic Profile

Pharmacokinetic studies of APD371 in multiple preclinical species have shown good plasma exposure and moderate systemic clearance. The compound generally exhibits a short half-life, which could be advantageous for pain management.[3] Repeated dosing in healthy volunteers showed stable pharmacokinetics with no accumulation in blood plasma.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections describe the protocols for key in vivo pain models used in the evaluation of Compound 6.

Rat Model of Osteoarthritis Pain (Monoiodoacetate-Induced)

This model is a widely used and clinically relevant model for assessing pain in osteoarthritis.

Objective: To induce a painful osteoarthritic condition in the rat knee joint to evaluate the efficacy of analgesic compounds.

Materials:

-

Male Sprague-Dawley rats

-

Monoiodoacetate (MIA)

-

Isoflurane (B1672236) for anesthesia

-

26-gauge needles and 1 ml syringes

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the rats using isoflurane (1-5% to effect, inhalation).

-

MIA Injection:

-

Shave the fur around the left knee joint.

-

Flex the knee at a 90-degree angle to palpate the patellar tendon.

-

Administer a single intra-articular injection of MIA (typically 1 mg dissolved in 50 µl of sterile saline) through the patellar tendon into the knee joint.

-

-

Post-Injection Monitoring: Allow the animals to recover from anesthesia and monitor for any adverse effects.

-

Pain Behavior Assessment (Mechanical Allodynia):

-

At designated time points post-MIA injection (e.g., daily or weekly), place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate.

-

Apply von Frey filaments with increasing bending force to the plantar surface of the hind paw of the injected limb.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

-

Drug Administration and Efficacy Testing:

-

Administer Compound 6 (e.g., orally at doses of 3, 10, 30 mg/kg) or vehicle control.

-

Measure paw withdrawal thresholds at various time points after drug administration to determine the analgesic effect.

-

Rodent Model of Colitis-Induced Visceral Hypersensitivity

This model is employed to study visceral pain, a common and debilitating symptom of inflammatory bowel disease.

Objective: To induce colonic inflammation and visceral hypersensitivity in rodents to assess the efficacy of visceral analgesics.

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats

-

Dinitrobenzene sulfonic acid (DNBS) or trinitrobenzene sulfonic acid (TNBS)

-

Isoflurane for anesthesia

-

Catheters for intracolonic administration

-

Equipment for assessing visceromotor response (VMR) to colorectal distension (CRD)

Procedure:

-

Animal Fasting: Fast the animals overnight with access to a glucose solution.

-

Induction of Colitis:

-

Anesthetize the animals with isoflurane.

-

Administer DNBS or TNBS in ethanol (B145695) via a catheter inserted into the colon.

-

-

Post-Induction Care: House the animals individually with access to soft, soaked food and a glucose solution. Monitor their body weight, physical appearance, and behavior daily.

-

Drug Administration:

-

Administer Compound 6 (e.g., 3 or 30 mg/kg, twice daily by oral gavage) or vehicle for a specified period (e.g., 5 days).[4]

-

-

Assessment of Visceral Sensitivity (VMR to CRD):

-

At the end of the treatment period, assess visceral mechanosensitivity by measuring the visceromotor response to colorectal distension. This involves inserting a balloon catheter into the colon and inflating it to various pressures while quantifying the abdominal muscle contractions as a measure of pain.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical evaluation of Compound 6.

Figure 1: Simplified signaling pathway of CB2 receptor activation by Compound 6.

Figure 2: Experimental workflow for the preclinical evaluation of a novel analgesic.

References

- 1. Arena Pharmaceuticals to Present Phase 1 and Preclinical Data on APD371 in Development for Treatment of Pain Associated with Crohn's Disease at American Pain Society Annual Scientific Summit [prnewswire.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Selective CB2 Receptor Agonists in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2), a G-protein coupled receptor primarily expressed on immune cells, has emerged as a promising therapeutic target in oncology.[1][2][3] Unlike the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation, selective CB2 agonists offer a potential avenue for cancer therapy devoid of central nervous system side effects.[2][4] This technical guide provides an in-depth overview of the investigation of selective CB2 receptor agonists in cancer therapy, focusing on quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data on the Efficacy of CB2 Receptor Agonists

The anti-tumoral effects of selective CB2 receptor agonists have been quantified across various cancer models. The following tables summarize key findings for some of the most studied compounds.

In Vitro Efficacy of CB2 Agonists on Cancer Cell Viability

| Compound | Cancer Cell Line | Assay | Concentration | Effect | Reference |

| JWH-133 | C6 Glioma | Cell Viability | 100 nM | Inhibition of cell growth | [5] |

| JWH-133 | HT-29 (Colon) | CCK-8 | 0.1 µM | Increased cell proliferation | [6] |

| JWH-133 | HT-29 (Colon) | CCK-8 | 10 µM | Decreased cell survival | [6] |

| JWH-133 | MDA-MB-231 (Breast) | Cell Proliferation | Not Specified | Inhibition of cell proliferation | [1] |

| WIN-55,212-2 | MDA-MB-231 (Breast) | Cell Proliferation | Not Specified | Inhibition of cell proliferation | [1] |

| JWH-015 | A549 (Lung) | MTT | Not Specified | 50% reduction in viable cells | [7] |

| WIN-55,212-2 | A549 (Lung) | MTT | Not Specified | 60% reduction in viable cells | [7] |

| FG158a | SH-SY5Y (Neuroblastoma) | SRB | IC50 = 11.8 µM | Inhibition of cell viability | [4] |

| FG160a | SH-SY5Y (Neuroblastoma) | SRB | IC50 = 13.2 µM | Inhibition of cell viability | [4] |

In Vivo Efficacy of CB2 Agonists on Tumor Growth

| Compound | Cancer Model | Animal Model | Dosage | Route | Tumor Growth Inhibition | Reference |

| JWH-133 | C6 Glioma | Rag-2-/- mice | 50 µ g/day | Intratumoral | Considerable regression of malignant tumors | [5] |

| JWH-133 | Grade IV Human Astrocytoma | Rag-2-/- mice | 50 µ g/day | Intratumoral | Complete blockage of tumor growth | [5] |

| JWH-133 | HT-29 Colon Cancer Xenograft | Nude mice | 1 mg/kg/day | Not Specified | Increased tumor growth rate | [6] |

| JWH-133 | HT-29 Colon Cancer Xenograft | Nude mice | 5 mg/kg/day | Not Specified | Reduction in tumor growth rate | [6] |

| JWH-133 | MDA-MB-231 Breast Cancer | Mouse model | 5mg/kg | Peritumoral injection | 42% tumor growth observed after 4 weeks | [2] |

| JWH-133 | Breast Cancer | Mouse model | Not Specified | Not Specified | 40-50% reduction in tumor growth | [1] |

| WIN-55,212-2 | Breast Cancer | Mouse model | Not Specified | Not Specified | 40-50% reduction in tumor growth | [1] |

| JWH-133 | Non-Small Cell Lung Cancer | In vivo model | Not Specified | Not Specified | ~50% inhibition of tumor growth | [8] |

| WIN-55,212-2 | Non-Small Cell Lung Cancer | In vivo model | Not Specified | Not Specified | ~50% inhibition of tumor growth | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of commonly employed experimental protocols.

Cell Viability Assays

1. Sulforhodamine B (SRB) Assay:

-

Principle: Measures cell density based on the measurement of cellular protein content.

-

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of the CB2 agonist for the desired duration (e.g., 24, 48, 72 hours).[4]

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

2. CCK-8 Viability Assay:

-

Principle: Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product, which is directly proportional to the number of living cells.

-

Protocol:

-

Plate cells in 96-well plates and treat with the CB2 agonist for the specified time.[6]

-

Add the CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

In Vivo Tumor Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunocompromised mice.

-

Protocol:

-

Culture the desired cancer cell line (e.g., C6 glioma, HT-29).

-

Subcutaneously or orthotopically inject a specific number of cancer cells into immunocompromised mice (e.g., nude mice, Rag-2-/- mice).[5][6]

-

Allow tumors to reach a palpable size.

-

Administer the CB2 agonist or vehicle control to the mice daily via the specified route (e.g., intratumoral, intraperitoneal).[5][6]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

-

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of CB2 receptor agonists are mediated through the modulation of various signaling pathways. Activation of the CB2 receptor, a Gi/o-coupled protein, can lead to a cascade of intracellular events.[9]

CB2 Receptor-Mediated Signaling in Cancer

Caption: CB2 receptor agonist signaling pathways in cancer cells.

Studies have shown that CB2 agonists can exert dose-dependent effects. For instance, low doses of the agonist JWH-133 have been observed to promote proliferation in colon cancer cells through the PI3K/AKT pathway, while higher doses induce apoptosis.[6] Conversely, in glioma cells, JWH-133 has been shown to induce apoptosis via the stimulation of de novo ceramide synthesis.[5] Furthermore, in neuroblastoma cells, the anti-proliferative effects of some CB2 agonists are mediated through the modulation of the ERK/MAPK pathway.[4]

Experimental Workflow for Evaluating CB2 Agonists

Caption: General experimental workflow for preclinical evaluation.

This workflow outlines the logical progression from initial compound characterization to in vivo efficacy studies. It begins with the synthesis and basic functional assessment of the CB2 agonist, followed by a comprehensive in vitro evaluation of its anti-cancer properties and mechanism of action. Promising candidates then advance to in vivo testing in animal models to assess their therapeutic potential in a more complex biological system.

Conclusion

The investigation of selective CB2 receptor agonists represents a vibrant area of cancer research. The available data indicates that these compounds can exert significant anti-tumor effects in a variety of cancer types through multiple mechanisms. However, the dose-dependent and context-specific nature of their activity, as seen with the PI3K/AKT pathway in colon cancer, highlights the importance of careful dose-finding studies and a deep understanding of the underlying tumor biology.[6] Future research should continue to focus on elucidating the complex signaling networks modulated by CB2 agonists and on the development of novel compounds with improved potency and selectivity to fully realize their therapeutic potential in oncology.

References

- 1. Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined CB2 Receptor Agonist and Photodynamic Therapy Synergistically Inhibit Tumor Growth in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of the CB2 cannabinoid receptor in cell growth inhibition and G0/G1 cell cycle arrest via the cannabinoid agonist WIN 55,212–2 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CB2 cannabinoid receptor activation promotes colon cancer progression via AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alchimiaweb.com [alchimiaweb.com]

- 8. Cannabinoid Receptors, CB1 and CB2, as Novel Targets for Inhibition of Non-Small Cell Lung Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of the Cannabinoid Receptor 2 (CB2): A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders.[1] Unlike the psychoactive cannabinoid receptor 1 (CB1), CB2 activation is not associated with psychotropic effects, making it an attractive target for drug development.[1] Allosteric modulation, the regulation of a receptor by a ligand binding to a site topographically distinct from the orthosteric site, offers a novel therapeutic approach to fine-tune receptor activity and potentially avoid the side effects associated with orthosteric ligands.[2] This technical guide provides a comprehensive overview of the allosteric modulation sites for CB2 receptor agonists, including quantitative data on known modulators, detailed experimental protocols for their characterization, and visualizations of the associated signaling pathways.

Allosteric Modulation Sites of the CB2 Receptor

Computational modeling and site-directed mutagenesis studies have identified several putative allosteric binding sites on the CB2 receptor. These sites are typically located in less conserved regions of the receptor compared to the orthosteric binding pocket, offering opportunities for the development of selective modulators.

One of the most extensively studied putative allosteric sites is located in a hydrophobic pocket formed by transmembrane helices (TMs) 2, 3, and 7.[3] Another potential site is situated at the interface of TM3, TM4, and TM5.[4] The identification and validation of these sites are crucial for the structure-based design of novel CB2 allosteric modulators.

Key Amino Acid Residues in a Putative CB2 Allosteric Site:

Recent studies have identified several amino acid residues that are critical for the binding and activity of allosteric modulators at a putative site involving TM3, TM4, and TM5.[4] Site-directed mutagenesis of these residues has been shown to alter or abolish the effects of known allosteric modulators.[4]

| Transmembrane Helix | Key Residue |

| TM2 | F72 |

| TM3 | L125, L126, I129, L133 |

| TM4 | T153, I156, M157, L160 |

| TM5 | F197, L201 |

Quantitative Data on CB2 Allosteric Modulators

A growing number of allosteric modulators of the CB2 receptor have been identified, including both positive allosteric modulators (PAMs) that enhance the effects of orthosteric agonists, and negative allosteric modulators (NAMs) that reduce them. The following tables summarize the quantitative data for some of the most well-characterized CB2 allosteric modulators.

Table 1: Positive Allosteric Modulators (PAMs) of the CB2 Receptor

| Compound | Assay Type | Orthosteric Agonist | EC50 / Ki | Emax / Fold Shift | Cell Line | Reference |

| EC21a | [35S]GTPγS Binding | CP55,940 | ~100 nM | Significantly enhances agonist stimulation | CHO-hCB2 | [5] |

| CB2R PAM | [35S]GTPγS Binding | CP55,940 | 100 nM | Significantly enhances agonist stimulation | CHO-hCB2 | |

| CB2R PAM | [35S]GTPγS Binding | 2-AG | 100 nM | Significantly enhances agonist stimulation | CHO-hCB2 | [6] |

| CBD analogue (1b) | cAMP Assay | JWH-133 | - | Emax 48.0% | HEK-293T | |

| CBD analogue (1c) | cAMP Assay | JWH-133 | - | Emax 45.3% | HEK-293T | [7] |

Table 2: Negative Allosteric Modulators (NAMs) of the CB2 Receptor

| Compound | Assay Type | Orthosteric Agonist | IC50 / Ki | Emax / % Inhibition | Cell Line | Reference |

| Cannabidiol (CBD) | cAMP Assay | JWH-133 | - | Decreases efficacy of JWH-133 | HEK-293T | [3] |

| trans-β-caryophyllene (TBC) | [35S]GTPγS Binding | CP55,940 | 2.37 µM (Ki) | - | - | [8] |

| Dihydro-gambogic acid (DHGA) | - | CP55,940 | - | Probe-dependent NAM effect | - | [8] |

| CBD analogue (1d) | cAMP Assay | JWH-133 | - | Similar NAM properties to CBD | HEK-293T | [7] |

Experimental Protocols

The characterization of allosteric modulators of the CB2 receptor relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of allosteric modulators and to investigate their effect on the binding of orthosteric ligands.

Objective: To determine the binding affinity (Ki) of a test compound and its effect on the binding of a radiolabeled orthosteric ligand to the CB2 receptor.

Materials:

-

Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2).

-

Radiolabeled orthosteric ligand (e.g., [3H]-CP55,940 or [3H]-WIN 55,212-2).

-

Unlabeled orthosteric ligand for determining non-specific binding.

-

Test allosteric modulator.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from CB2-expressing cells.

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of radiolabeled orthosteric ligand at a concentration near its Kd.

-

50 µL of various concentrations of the test allosteric modulator.

-

50 µL of cell membranes (typically 5-20 µg of protein).

-

-

For determining non-specific binding, add a high concentration of unlabeled orthosteric ligand instead of the test compound.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki or the effect of the modulator on the orthosteric ligand's affinity.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB2 receptor upon agonist stimulation, and how this is modulated by allosteric compounds.

Objective: To determine the effect of an allosteric modulator on the agonist-stimulated binding of [35S]GTPγS to G proteins coupled to the CB2 receptor.

Materials:

-

Membranes from cells expressing the CB2 receptor.

-

[35S]GTPγS.

-

GDP.

-

Unlabeled GTPγS for determining non-specific binding.

-

Orthosteric agonist (e.g., CP55,940).

-

Test allosteric modulator.

-

Assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

Procedure:

-

Pre-incubate cell membranes with the test allosteric modulator or vehicle for 15-30 minutes on ice.

-

In a 96-well plate, add the following to each well:

-

Cell membranes pre-incubated with the modulator.

-

Various concentrations of the orthosteric agonist.

-

GDP (typically 10-30 µM).

-

[35S]GTPγS (typically 0.05-0.1 nM).

-

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine the effect of the allosteric modulator on the agonist's potency (EC50) and efficacy (Emax).

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of CB2 receptor activation through Gαi/o coupling.

Objective: To determine the effect of an allosteric modulator on the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

Whole cells expressing the CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2).

-

Orthosteric agonist.

-

Test allosteric modulator.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with the test allosteric modulator or vehicle for 15-30 minutes.

-

Stimulate the cells with forskolin (to induce cAMP production) in the presence of various concentrations of the orthosteric agonist.

-

Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

-

Analyze the data to determine the effect of the allosteric modulator on the agonist's ability to inhibit cAMP production.

Signaling Pathways and Visualizations

Activation of the CB2 receptor primarily leads to the inhibition of adenylyl cyclase through the Gαi/o subunit of the coupled G protein, resulting in decreased intracellular cAMP levels. Additionally, the Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2. Some studies also suggest that under certain conditions, the CB2 receptor may couple to Gαs, leading to the stimulation of adenylyl cyclase.[9]

Below are Graphviz diagrams illustrating the canonical CB2 receptor signaling pathway and a general experimental workflow for identifying allosteric modulators.

Caption: Canonical signaling pathway of the CB2 receptor.

Caption: Experimental workflow for identifying CB2 allosteric modulators.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of a Cannabinoid G Protein-coupled Receptor: BINDING SITE ELUCIDATION AND RELATIONSHIP TO G PROTEIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Negative Allosteric Modulators of Cannabinoid Receptor 2: Protein Modeling, Binding Site Identification and Molecular Dynamics Simulations in the Presence of an Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]